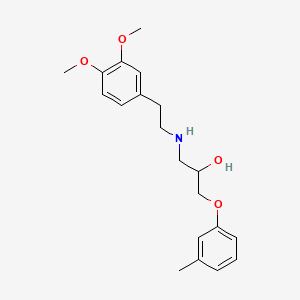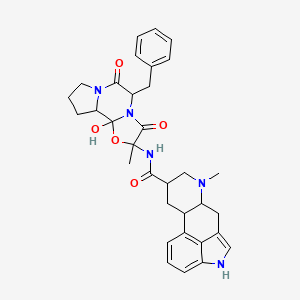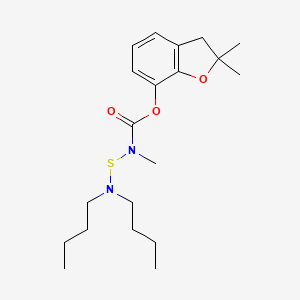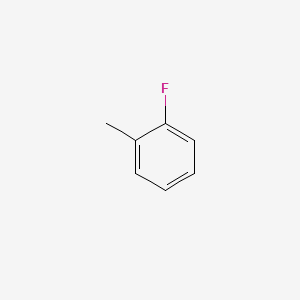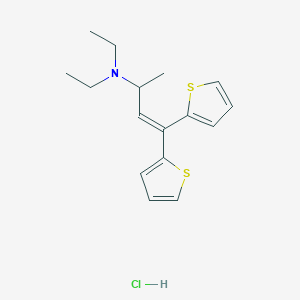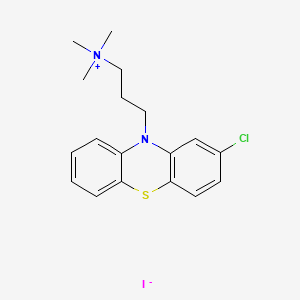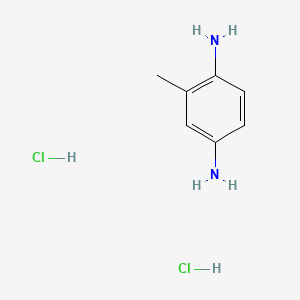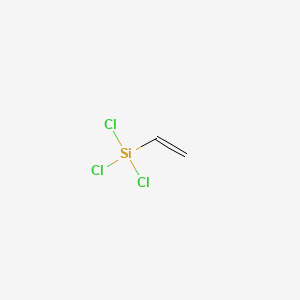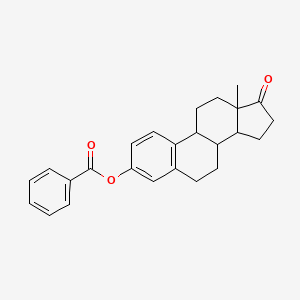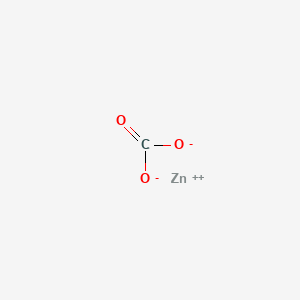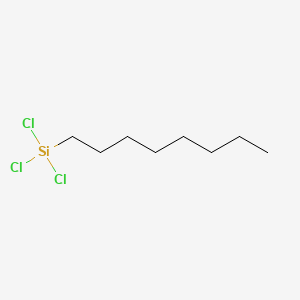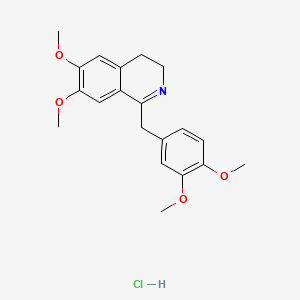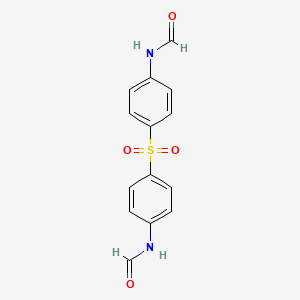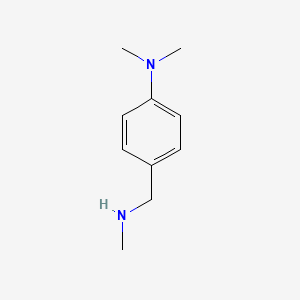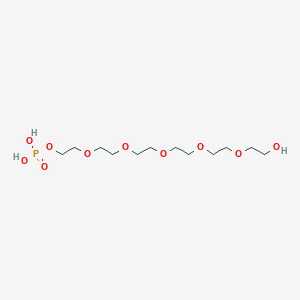
Hexaethylene glycol monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaethylene glycol monophosphate is a hydroxypolyether phosphate consisting of hexaethylene glycol carrying a single O-phospho group. It derives from a hexaethylene glycol.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Synthesis in RNA Modification
Hexaethylene glycol monophosphate has been utilized in the enzymatic synthesis of modified RNA. Schlatterer and Jäschke (2006) demonstrated its use in incorporating 5'-amino- and 5'-thiol-hexaethylene glycol guanosine nucleotides into RNA. This modification facilitates a wide range of chemical reactions for biochemical applications, enhancing RNA's versatility in research and potential therapeutic uses (Schlatterer & Jäschke, 2006).
2. Surfactant Adsorption Studies
Stålgren et al. (2002) explored the adsorption characteristics of hexaethylene glycol mono-n-tetradecyl ether, a derivative of hexaethylene glycol monophosphate, on various surfaces. Their research, employing techniques like QCM-D and ellipsometry, provided insights into the behavior of non-ionic surfactants on different surfaces, which is crucial in fields like materials science and nanotechnology (Stålgren, Eriksson, & Boschkova, 2002).
3. Catalysis in Organic Reactions
Hexaethylene glycol monophosphate derivatives have been designed as ionic liquids for specific organic reactions. Jadhav et al. (2011) reported on hexaethylene glycol substituted imidazolium-based ionic liquids, demonstrating their efficiency in enhancing reactivity in various organic reactions, including nucleophilic fluorination. This discovery is significant for chemical synthesis and pharmaceutical research (Jadhav, Jeong, Lim, Sohn, & Kim, 2011).
4. Enhancing Nuclease Resistance in DNA Nanostructures
In the realm of DNA nanostructure stabilization, Conway et al. (2013) found that hexaethylene glycol modifications significantly increased nuclease resistance, allowing for the creation of more stable DNA prismatic cages. Such advancements are pivotal in biological and pharmaceutical applications where DNA stability is crucial (Conway, McLaughlin, Castor, & Sleiman, 2013).
5. Material Science and Engineering Applications
He et al. (2021) investigated the use of hexaethylene glycol derivatives in improving the surface characteristics of composite resins. This research has implications for the development of materials with enhanced physical properties, relevant in fields such as dentistry and material engineering (He, Garoushi, Säilynoja, Vallittu, & Lassila, 2021).
Eigenschaften
Produktname |
Hexaethylene glycol monophosphate |
|---|---|
Molekularformel |
C12H27O10P |
Molekulargewicht |
362.31 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-23(14,15)16/h13H,1-12H2,(H2,14,15,16) |
InChI-Schlüssel |
PTMCGHPIYOSATH-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



